molecular formula C17H16ClNO2S B7912101 methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7912101
M. Wt: 333.8 g/mol
InChI Key: VQUQCRDVEKJHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core substituted with a methyl ester group, a 4-chlorobenzyl group, and two methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole ring system.

    Introduction of the 4-Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable 4-chlorobenzyl halide reacts with the thieno[3,2-b]pyrrole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thienopyrrole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • Methyl 4-(4-bromobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • Methyl 4-(4-methylbenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Uniqueness

Methyl 4-(4-chlorobenzyl)-2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methyl]-2,3-dimethylthieno[3,2-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S/c1-10-11(2)22-15-8-14(17(20)21-3)19(16(10)15)9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQCRDVEKJHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N(C(=C2)C(=O)OC)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.